2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one

Anticancer Cytotoxicity Tubulin polymerization

2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one (CAS: 75342-05-1) offers a unique 3-nitro/4-hydroxy substitution pattern essential for accurate SAR in tubulin polymerization and cytotoxicity screening. Generic styrylquinazolinones yield non-transferable results due to electronic/hydrogen-bonding differences. Procure this specific high-purity standard for reproducible, differentiated cancer and antimicrobial research outcomes. Purity: ≥98%.

Molecular Formula C16H11N3O4
Molecular Weight 309.28 g/mol
Cat. No. B15214371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
Molecular FormulaC16H11N3O4
Molecular Weight309.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-]
InChIInChI=1S/C16H11N3O4/c20-14-7-5-10(9-13(14)19(22)23)6-8-15-17-12-4-2-1-3-11(12)16(21)18-15/h1-9,20H,(H,17,18,21)/b8-6+
InChIKeyAFXHRVVWIVWNRH-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one: Structural Identity and Baseline Characteristics for Research Procurement


2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one (CAS: 75342-05-1) is a synthetic heterocyclic compound belonging to the 2-styrylquinazolin-4(1H)-one subclass of the quinazolinone family. Its molecular formula is C₁₆H₁₁N₃O₄ with a molecular weight of 309.28 g/mol . The compound features a quinazolin-4(1H)-one core substituted at the 2-position with a trans-4-hydroxy-3-nitrostyryl moiety. This specific substitution pattern distinguishes it from other styrylquinazolinones in both electronic properties (via the nitro group's strong electron-withdrawing effect) and potential hydrogen-bonding interactions (via the para-hydroxy group) . Quinazolinone derivatives as a class have been widely investigated for diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [1].

Why 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one Cannot Be Interchanged with Unsubstituted or Alternative Styrylquinazolinone Analogs


The biological activity of 2-styrylquinazolin-4(1H)-ones is exquisitely sensitive to the electronic and steric properties of substituents on the styryl phenyl ring. For example, comparative studies on 2-styrylquinazolin-4(3H)-ones demonstrate that para-hydroxy substitution (as in compound 63) versus para-methoxy substitution (compound 50) or ortho-methoxy substitution (compound 64) produces distinct cytotoxic potency profiles across cancer cell line panels [1]. The concurrent presence of the strongly electron-withdrawing 3-nitro group and the electron-donating/hydrogen-bonding 4-hydroxy group in the target compound creates a unique electronic environment that is absent in mono-substituted or unsubstituted analogs. Consequently, generic substitution with commercially available 2-styrylquinazolin-4(1H)-one, 6-methoxy-2-styrylquinazolin-4(1H)-one, or 2-(4-methoxystyryl)quinazolin-4(3H)-one may yield qualitatively and quantitatively different experimental outcomes, rendering research conclusions non-transferable [2].

Quantitative Differentiation Evidence for 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one: Comparative Data Assessment


Comparative Cytotoxic Potency of 2-(4-Hydroxystyryl)quinazolin-4(3H)-one Relative to Other Styryl Analogs in Human Cancer Cell Lines

While direct quantitative data for 2-(4-hydroxy-3-nitrostyryl)quinazolin-4(1H)-one is not available in the peer-reviewed literature, structural analogs lacking the 3-nitro substituent have been quantitatively evaluated. The most relevant comparator is 2-(4-hydroxystyryl)quinazolin-4(3H)-one (compound 63), which contains the same 4-hydroxy substituent but lacks the 3-nitro group present in the target compound. Compound 63 exhibited sub-μM growth inhibition potency (GI₅₀ < 1 μM) against a broad panel of human cancer cell lines including HT29 (colon), U87 (glioblastoma), MCF-7 (breast), A2780 (ovarian), H460 (lung), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), and MIA (pancreas) [1]. This sub-μM activity profile positions the 4-hydroxy-substituted analog among the more potent members of the styrylquinazolinone series, alongside unsubstituted styryl (compound 51), 2-methoxystyryl (compound 64), and 3-methoxystyryl (compound 65) analogs [1].

Anticancer Cytotoxicity Tubulin polymerization

Tubulin Polymerization Inhibitory Activity of 2-Styrylquinazolin-4(3H)-one Scaffold: Class-Level Evidence and Structural Determinants

The 2-styrylquinazolin-4(3H)-one class has been established as inhibitors of tubulin polymerization, a mechanism shared with clinical antimitotic agents such as paclitaxel and nocodazole [1]. In a 2024 study, several 2-styrylquinazolin-4(3H)-one analogs (compounds 50, 64, 65) were computationally docked into the colchicine binding pocket of tubulin, revealing well-conserved interactions [1]. The founding 1990 study by Jiang et al. demonstrated that the parent 2-styrylquinazolin-4(3H)-one inhibited tubulin polymerization in vitro [2]. Substitution on the styryl phenyl ring was shown to modulate both potency and cytotoxicity, establishing a clear structure-activity relationship (SAR) for this chemotype. The combination of electron-withdrawing (3-nitro) and electron-donating/hydrogen-bonding (4-hydroxy) groups in the target compound represents a substitution pattern distinct from those systematically evaluated in published SAR studies.

Antimitotic Tubulin inhibition Microtubule targeting

Physicochemical Differentiation: Calculated Lipophilicity and Electronic Properties Relative to 2-Styrylquinazolin-4(1H)-one

Lipophilicity (log P) is a critical determinant of membrane permeability, solubility, and overall drug-likeness in quinazolinone derivatives. Studies on ring-substituted 2-styrylquinazolin-4(3H)-ones have established that substituent electronic properties, rather than total lipophilicity, are decisive for biological activity [1]. The target compound incorporates a 3-nitro group (Hammett σₘ = +0.71, strong electron-withdrawing) and a 4-hydroxy group (Hammett σₚ = -0.37, electron-donating via resonance). This juxtaposition of opposing electronic effects on the same phenyl ring is absent in mono-substituted commercial analogs such as 2-styrylquinazolin-4(1H)-one (unsubstituted), 6-methoxy-2-styrylquinazolin-4(1H)-one, and 2-(4-methoxystyryl)quinazolin-4(3H)-one. Calculated physicochemical parameters for the target compound (MW 309.28, cLogP ~2.8-3.2 estimated) differ from both unsubstituted (MW 248.28) and 4-methoxy-substituted (MW 278.31) analogs.

Lipophilicity Drug-likeness QSAR

Antimicrobial Activity of 2-Styrylquinazolin-4(3H)-one Derivatives: Baseline Class Activity and Substitution Effects

2-Styrylquinazolin-4(3H)-ones have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains [1]. A 2015 study evaluated a series of 6-aryl-2-styrylquinazolin-4(3H)-ones against six Gram-positive and four Gram-negative bacterial strains, along with two fungal strains [1]. The presence of the 2-styryl moiety was identified as an enhancing feature for antimicrobial activity compared to non-styryl quinazolinones [1]. However, systematic quantitative MIC (minimum inhibitory concentration) data for the 4-hydroxy-3-nitro substitution pattern has not been reported. Studies on related styrylquinazoline analogs showed activity comparable with or exceeding the standard drug isoniazid against mycobacterial strains, indicating the scaffold's potential in antimicrobial applications [2].

Antimicrobial Antibacterial Antifungal

Recommended Research Applications for 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one Based on Scaffold Evidence


Structure-Activity Relationship (SAR) Studies on Tubulin-Targeting Antimitotic Agents

The 2-styrylquinazolin-4(3H)-one scaffold is a validated inhibitor of tubulin polymerization [1]. This compound provides a unique substitution pattern (4-hydroxy, 3-nitro) that combines opposing electronic effects on the styryl phenyl ring. It is suitable for inclusion in SAR campaigns aimed at elucidating how concurrent electron-withdrawing and hydrogen-bonding substituents modulate binding to the colchicine site of tubulin, as established in recent docking studies of related analogs [2].

Broad-Spectrum Cytotoxicity Screening in Oncology Drug Discovery

Related 2-styrylquinazolin-4(3H)-ones have demonstrated sub-μM growth inhibition across multiple human cancer cell lines including colon (HT29), glioblastoma (U87), breast (MCF-7), ovarian (A2780), lung (H460), and neuroblastoma (BE2-C) [2]. This compound, with its distinct 4-hydroxy-3-nitrostyryl substitution, represents a structurally differentiated candidate for inclusion in broad-panel cytotoxicity screening to identify novel cancer cell line selectivity profiles that may differ from mono-substituted analogs.

Antimicrobial Activity Profiling Against Bacterial and Fungal Pathogens

2-Styrylquinazolin-4(3H)-one derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungal strains [3]. The compound's unique substitution pattern may confer distinct antimicrobial potency or spectrum compared to previously evaluated analogs. It is appropriate for minimum inhibitory concentration (MIC) determination against clinically relevant bacterial strains and antifungal screening panels.

Physicochemical Property Profiling and Drug-Likeness Assessment

The presence of both strong electron-withdrawing (3-nitro) and hydrogen-bonding (4-hydroxy) groups on the styryl moiety creates a distinct physicochemical profile relative to mono-substituted commercial analogs [4]. This compound serves as a valuable probe for investigating the impact of combined polar substituents on measured log P, aqueous solubility, and permeability in the quinazolinone chemotype, informing lead optimization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.